molecular formula C11H21NO4S B6644537 N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide

N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide

Cat. No.: B6644537
M. Wt: 263.36 g/mol
InChI Key: UCMFNOVYBZGJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide, also known as JNJ-38431055, is a novel compound that has been developed for its potential use in the treatment of various diseases. This compound has been the subject of extensive research in recent years due to its unique chemical structure and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This results in a reduction in inflammation and tumor growth, as well as improvements in glucose metabolism and cardiovascular function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in inflammatory cytokine levels, inhibition of tumor cell proliferation, and improvements in glucose metabolism and insulin sensitivity. The compound has also been shown to have a positive effect on cardiovascular function, including a reduction in blood pressure and improvements in endothelial function.

Advantages and Limitations for Lab Experiments

N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide has several advantages in laboratory experiments, including its high potency and specificity for its target proteins. However, the compound also has some limitations, including its relatively short half-life and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the research and development of N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide. One area of focus is the development of new formulations and delivery methods to improve the compound's bioavailability and pharmacokinetic properties. Another area of interest is the identification of new therapeutic indications for the compound, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide involves a multi-step process that starts with the reaction of 2-methylsulfonylpropanoyl chloride with 3-hydroxy-2,2-dimethylcyclobutanone to form the intermediate compound. This is followed by the reaction of the intermediate with N-methylpyrrolidine to produce the final product. The synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has been shown to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapies.

Properties

IUPAC Name

N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-2-methylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-10(2)7(6-8(10)13)12-9(14)11(3,4)17(5,15)16/h7-8,13H,6H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMFNOVYBZGJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)NC(=O)C(C)(C)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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